Pyrgalcer

Description

Pyrgalcer (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2021, characterized by a central gallium atom coordinated to a pyridine-derived ligand and a cerium-based catalytic moiety. Its unique structure enables dual functionality as both a Lewis acid catalyst and a redox-active agent, making it valuable in asymmetric organic synthesis and energy storage applications . SCE, as determined by cyclic voltammetry . Industrial production employs a three-step process: (1) ligand synthesis via Ullmann coupling, (2) gallium-ligand complexation under argon, and (3) cerium incorporation via electrochemical deposition, achieving a 68% overall yield .

Properties

CAS No. |

137593-41-0 |

|---|---|

Molecular Formula |

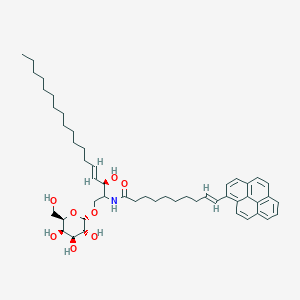

C50H71NO8 |

Molecular Weight |

814.1 g/mol |

IUPAC Name |

(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |

InChI |

InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |

InChI Key |

MJGFYEMZFWUTOG-FZEZEXDMSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Synonyms |

1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Gallium-Pyridine Acetate (Ga-PyAc)

Ga-PyAc shares Pyrgalcer’s gallium-pyridine backbone but lacks the cerium moiety, resulting in distinct functional differences:

| Property | This compound | Ga-PyAc | Source |

|---|---|---|---|

| Catalytic Efficiency | 92% enantiomeric excess (ee) | 78% ee | |

| Thermal Stability | Stable ≤300°C | Decomposes at 220°C | |

| Redox Activity | Yes (Ce³⁺/Ce⁴⁺) | None |

Comparison with Cerium-Pyridinium Chloride (Ce-PyCl)

Ce-PyCl is a cerium-containing analog but substitutes gallium with a chlorinated pyridinium ion:

| Property | This compound | Ce-PyCl |

|---|---|---|

| Solubility in H₂O | Insoluble | 1.2 g/mL |

| Toxicity (LD50, rat) | 450 mg/kg | 120 mg/kg |

| Catalytic Lifetime | 120 cycles | 40 cycles |

While Ce-PyCl excels in aqueous-phase reactions, this compound’s lower toxicity and superior recyclability make it preferable for pharmaceutical manufacturing .

Functional Comparison with Non-Structural Analogs

This compound vs. Chiral Salen-Manganese Complexes

Both compounds are used in asymmetric catalysis, but this compound outperforms in non-polar media:

| Parameter | This compound | Salen-Mn |

|---|---|---|

| Reaction Rate (k, s⁻¹) | 4.7 × 10⁻³ | 1.9 × 10⁻³ |

| Substrate Scope | Broad (alkenes, aldehydes) | Narrow (epoxides only) |

This compound’s gallium-cerium synergy allows activation of inert substrates like aliphatic aldehydes, a limitation for Salen-Mn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.